Hydroxychloroquine and chloroquine are antimalarial drugs that have been widely used in the treatment of rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and other inflammatory rheumatic diseases. These drugs are known for their 'deep' volume of distribution and a half-life of around 50 days, which contributes to their slow onset of action and prolonged effects after drug discontinuation1.
The mechanism of action of hydroxychloroquine and chloroquine involves interference with lysosomal activity and autophagy, disruption of membrane stability, and alteration of signaling pathways and transcriptional activity. At the molecular level, these drugs inhibit immune activation by reducing Toll-like receptor signaling and cytokine production. In T cells, they reduce CD154 expression, which is a co-stimulatory molecule necessary for T cell activation. These mechanisms contribute to the immunomodulatory potency of these drugs1.
In rheumatology, hydroxychloroquine and chloroquine are used for their immunomodulatory effects. They have been shown to be effective in the treatment of RA and SLE by inhibiting cytokine production and modulating co-stimulatory molecules. However, the unknown dose-response relationships and the lack of definitions for the minimum dose needed for clinical efficacy pose challenges to clinical practice. The risk of retinopathy has led to updated ophthalmology guidelines recommending a maximal daily dose of 5.0 mg/kg actual body weight for hydroxychloroquine1.
Although not directly related to H-9 dihydrochloride, research in catalysis has shown that the indenylruthenium hydride complex is active in catalyzing the hydration of nitriles to amides. The presence of a Ru-H.H-OH dihydrogen-bonding interaction in the transition state lowers the reaction barrier, which is an interesting parallel to the way hydroxychloroquine and chloroquine might interact at a molecular level2.
The study of metabolic activation of chrysene, a polycyclic aromatic hydrocarbon, has identified 9-hydroxychrysene-1,2-diol as an intermediate. This research provides insights into the metabolic pathways and potential toxic effects of environmental pollutants, which could be relevant for understanding the metabolism and detoxification processes of drugs like hydroxychloroquine and chloroquine3.
9-Chloro-2,3-dihydro-5H-1,4-dioxepino(6,5-b)benzofuran is a novel antilipidemic agent structurally related to clofibrate. It has been shown to reduce hypercholesterolemic and hypertriglyceridemic serum levels in rats. This compound's resistance to serum esterase hydrolysis and its ability to block norepinephrine-induced lipolysis may offer insights into the development of new lipid-lowering drugs, which could be beneficial for patients with conditions that also require treatment with hydroxychloroquine and chloroquine4.
Hydroxytyrosol, a polyphenol from olive oil, has been studied for its antioxidant effects. It has been shown to scavenge hydrogen peroxide but not superoxide anion produced by human neutrophils. This selective scavenging ability could be relevant for the antioxidant properties of hydroxychloroquine and chloroquine, as oxidative stress is a component of the inflammatory process in rheumatic diseases5.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7